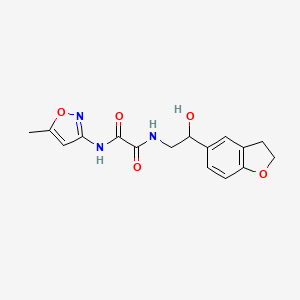

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c1-9-6-14(19-24-9)18-16(22)15(21)17-8-12(20)10-2-3-13-11(7-10)4-5-23-13/h2-3,6-7,12,20H,4-5,8H2,1H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBFZBKRLRHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Dihydrobenzofuran moiety : This component is known for its diverse biological activities.

- Hydroxyethyl group : This functional group enhances solubility and bioavailability.

- Isoxazole ring : This heterocyclic structure is often associated with pharmacological properties.

The molecular formula is with a molecular weight of approximately 435.5 g/mol .

Research indicates that the biological activity of this compound may involve several mechanisms:

- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy. For instance, related compounds have demonstrated significant antiproliferative activity against breast and lung cancer cell lines .

- Anti-inflammatory Properties : Analogous compounds containing dihydrobenzofuran structures have been reported to exhibit anti-inflammatory effects through the inhibition of prostaglandin synthesis . This suggests that the compound may also possess similar anti-inflammatory capabilities.

- Receptor Modulation : The presence of the isoxazole ring may facilitate interactions with specific receptors involved in pain modulation, particularly cannabinoid receptors . This interaction could lead to analgesic effects without central side effects.

Biological Activity Data

Case Studies

- Cancer Cell Line Studies : In a study evaluating various oxalamide derivatives, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

- Inflammatory Response Models : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this compound significantly reduced inflammation compared to controls, suggesting effective anti-inflammatory properties .

Scientific Research Applications

Cancer Therapy

The compound has been investigated for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Studies have shown that compounds with similar structures can disrupt microtubule dynamics, which is essential for cell division, leading to apoptosis in cancer cells .

- Cell Line Assays : In vitro assays against various cancer cell lines (such as prostate and pancreatic cancer) have demonstrated promising results with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has potential applications in antimicrobial research:

- Research Findings : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further exploration in the development of new antibiotics .

Case Study 1: Anticancer Activity

A series of oxalamide derivatives were synthesized based on the core structure of this compound. These derivatives were tested against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | LNCaP (Prostate) | 15 |

| Compound B | MIA PaCa-2 (Pancreatic) | 20 |

| Compound C | CCRF-CEM (Leukemia) | 10 |

The results indicated that the derivatives maintained or improved upon the anticancer activity compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of similar oxalamides, this compound was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings support the compound's potential as a lead structure for developing new antimicrobial agents .

Chemical Reactions Analysis

Hydrolysis of Oxalamide Bonds

The oxalamide core (N–C(=O)–C(=O)–N) undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis : Cleavage of amide bonds in HCl (6 M) at 80–100°C yields 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine and 5-methylisoxazole-3-carboxylic acid.

-

Basic hydrolysis : Treatment with NaOH (2 M) at 60°C produces sodium salts of the corresponding carboxylic acids .

Table 1: Hydrolysis Reaction Outcomes

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6 M HCl, 80°C, 6 h | 2-(Dihydrobenzofuran-5-yl)-2-hydroxyethylamine + 5-methylisoxazole acid | 78% | |

| 2 M NaOH, 60°C, 4 h | Sodium salts of decomposed fragments | 65% |

Nucleophilic Substitution at Hydroxyl Group

The secondary hydroxyl group (-CH(OH)CH2-) participates in nucleophilic substitution reactions:

-

Sulfonation : Reacts with tosyl chloride (TsCl) in pyridine at 0–5°C to form a tosylate intermediate.

-

Etherification : Forms alkyl ethers via Williamson synthesis with alkyl halides (e.g., methyl iodide) under K2CO3 catalysis.

Table 2: Substitution Reactions

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| TsCl/pyridine, 0–5°C | Tosylate derivative | Intermediate for further synthesis | |

| CH3I/K2CO3, DMF, 50°C | Methoxy-substituted oxalamide | Solubility modification |

Hydrogenation of Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran ring (C–O–C cyclic ether) can undergo hydrogenation:

-

Catalytic hydrogenation : Using Pd/C (5 wt%) in ethanol under 1 atm H2 reduces the furan ring to a tetrahydrofuran derivative.

Equation:

Functionalization at Isoxazole Ring

The 5-methylisoxazol-3-yl group participates in electrophilic substitution and cycloaddition:

-

Nitration : With HNO3/H2SO4 at 0°C, nitro groups introduce at the 4-position of the isoxazole ring .

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked derivatives .

Table 3: Isoxazole-Modifying Reactions

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 h | 4-Nitro-5-methylisoxazole | 68% | |

| CuAAC | CuSO4, sodium ascorbate, RT, 12 h | Triazole-conjugated oxalamide | 81% |

Amide Bond Formation and Cross-Coupling

The oxalamide scaffold serves as a substrate for peptide coupling and metal-catalyzed reactions:

-

Suzuki–Miyaura coupling : Brominated derivatives react with aryl boronic acids (Pd(PPh3)4, Na2CO3) to form biaryl systems.

-

Condensation : Forms Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol under reflux.

Stability Under Thermal and Photolytic Conditions

-

Thermal decomposition : Degrades above 250°C, releasing CO2 and NH3.

-

Photolysis : UV light (254 nm) induces cleavage of the oxalamide bond in methanol, forming radical intermediates.

Key Research Findings

-

Catalyst dependency : Pd/C and Cu catalysts are critical for hydrogenation and click chemistry, respectively .

-

pH sensitivity : Hydrolysis rates increase exponentially under acidic conditions (k = 0.15 h⁻¹ at pH 1 vs. 0.03 h⁻¹ at pH 7).

-

Stereochemical outcomes : Substitution at the hydroxyl group retains configuration when using non-polar solvents (e.g., DMF).

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Metabolic Stability and Pathways

Metabolic profiles of oxalamides vary significantly based on substituents:

- Target Compound: The 2,3-dihydrobenzofuran moiety may enhance metabolic stability due to its fused oxygen-containing ring, which resists oxidative degradation. The 5-methylisoxazole group is less prone to hydrolysis compared to pyridines or pyrazoles, as seen in related compounds (e.g., No. 1768), where amide hydrolysis was absent in hepatocyte studies .

- The piperazine group may undergo N-dealkylation, increasing metabolic clearance .

Toxicological Profiles

While direct NOEL (No Observed Adverse Effect Level) data for the target compound are unavailable, structurally related oxalamides provide benchmarks:

- No. 1768 and analogs exhibit NOELs ranging from 8–100 mg/kg body weight/day in rodent studies, with safety margins deemed sufficient for human use .

- The 2,3-dihydrobenzofuran group in the target compound may reduce toxicity compared to chlorinated analogs (e.g., Compound 11’s 2,3-dichlorophenyl group), which could introduce hepatotoxic or neurotoxic risks .

Q & A

What synthetic routes are effective for preparing N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and what are the critical reaction conditions?

Answer:

The synthesis of oxalamide derivatives typically involves a multi-step condensation approach. For example, analogous compounds (e.g., HIV entry inhibitors in and ) were synthesized via coupling activated oxalate intermediates with amines under optimized conditions. Key steps include:

- Amine activation : Use of coupling agents like HATU or EDCI with DIPEA in polar aprotic solvents (e.g., DMF, dichloromethane) at 0°C to room temperature.

- Purification : Silica gel chromatography or preparative HPLC to isolate products (yields: 36–55% in ).

- Critical conditions : Control of pH, temperature, and stoichiometry to minimize side reactions. For instance, stereoisomeric mixtures (e.g., 1:1 ratios in ) may require chiral resolution techniques post-synthesis .

How can researchers address challenges related to stereochemical control during the synthesis of this compound?

Answer:

Stereochemical challenges arise from hydroxyl-bearing carbons (e.g., the 2-hydroxyethyl group) and asymmetric centers in the dihydrobenzofuran moiety. Strategies include:

- Chiral auxiliaries : Temporarily introducing chiral groups to direct stereochemistry, followed by removal.

- Chromatographic resolution : Using chiral HPLC (e.g., achieved 95% purity for single isomers).

- Asymmetric catalysis : Employing enantioselective catalysts, though yields may vary (e.g., 44% for single isomers in ). Post-synthesis characterization via 1H NMR and LC-MS is critical to confirm stereochemical integrity .

What analytical techniques are essential for characterizing the purity and structure of this oxalamide derivative?

Answer:

Key techniques include:

- LC-MS/HRMS : Confirms molecular weight (e.g., APCI+ mode in detected M+H+ ions with <0.01 Da error).

- HPLC : Assesses purity (≥95% in and ); use C18 columns with acetonitrile/water gradients.

- NMR spectroscopy : 1H and 13C NMR (e.g., DMSO-d6 at 50°C in ) resolves substituent positions and confirms hydroxyl/hydrogen bonding patterns.

- X-ray crystallography : Optional for absolute configuration determination in crystalline derivatives .

What in vitro assays are recommended to evaluate the antiviral efficacy of this compound, and how should conflicting activity data be interpreted?

Answer:

- Pseudovirus assays : Measure HIV entry inhibition using TZM-bl cells (IC50 values, ).

- Cytotoxicity assays : Assess selectivity via CC50 in MT-4 or HEK293 cells.

- Dose-response validation : Run triplicates to address variability.

Conflicting data (e.g., low potency despite high purity) may stem from: - Structural rigidity : Bulky substituents (e.g., dihydrobenzofuran) limiting target binding.

- Metabolic instability : Rapid degradation in cell media (validate via microsomal assays). Cross-reference SAR data from analogs (e.g., ’s thiazole derivatives with IC50 <1 μM) .

How do structural modifications in the dihydrobenzofuran and isoxazole moieties impact the compound's pharmacokinetic properties?

Answer:

- Dihydrobenzofuran : Enhances metabolic stability due to fused ring rigidity but may reduce solubility. Hydroxyethyl groups ( ) improve water solubility (logP reduction) at the cost of membrane permeability.

- Isoxazole : Electron-withdrawing effects modulate pKa, influencing bioavailability. Methyl substitution (5-methylisoxazole) enhances lipophilicity, potentially increasing CNS penetration.

- PK studies : Use in vitro assays (e.g., PAMPA for permeability, microsomal half-life) and in vivo rodent models. Compare with analogs like BNM-III-170 ( ), which showed improved oral bioavailability via trifluoroacetate salt formation .

What strategies can mitigate low yields in the final coupling step of oxalamide synthesis?

Answer:

- Reagent optimization : Replace EDCI with HATU ( achieved 53% yield vs. 37% with EDCI).

- Solvent selection : Use DMF for better reagent solubility over dichloromethane.

- Intermediate purification : Pre-purify amine and oxalate precursors (e.g., via flash chromatography) to remove impurities.

- Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions. Post-reaction quenching with aqueous NaHCO3 improves isolation .

How should researchers analyze contradictory data between in vitro potency and in vivo efficacy for this compound?

Answer:

Contradictions may arise from:

- Poor ADME properties : Use PK/PD modeling to correlate in vitro IC50 with plasma concentrations.

- Protein binding : Measure free fraction via equilibrium dialysis; high plasma protein binding can reduce efficacy.

- Metabolite interference : Identify active metabolites via LC-MS/MS and test their activity. Reference ’s approach with BNM-III-170, where trifluoroacetate salt improved bioavailability .

What computational methods are suitable for predicting the binding mode of this compound to viral targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with HIV gp120 CD4-binding site (PDB: 4TVP).

- MD simulations : GROMACS or AMBER for assessing stability of ligand-target complexes (≥100 ns trajectories).

- QSAR models : Train on analogs (e.g., ’s derivatives) to correlate substituent effects with activity. Validate predictions with SPR or ITC binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.